molecular formula C16H17NO5S B8746153 Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate

Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate

Cat. No.: B8746153
M. Wt: 335.4 g/mol
InChI Key: IZTUMVKUCBHLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(4-methoxyphenyl)methylsulfamoyl]benzoate

InChI

InChI=1S/C16H17NO5S/c1-21-14-7-3-12(4-8-14)11-17-23(19,20)15-9-5-13(6-10-15)16(18)22-2/h3-10,17H,11H2,1-2H3

InChI Key

IZTUMVKUCBHLPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-(chlorosulfonyl)benzoate (Example 5-10c) (4 g, 17.09 mmol) in dichloromethane (40 mL) at 0° C. in an ice bath, was added (4-methoxyphenyl)methanamine (2.56 mL, 19.65 mmol) and triethylamine (2.38 mL, 17.1 mmol). The ice bath was then removed and the mixture was allowed to warm to ambient temperature with stirring for an additional 2 hours. Upon completion (monitored by TLC 40% ethyl acetate/hexanes), the solvent was removed in vacuo. The residue was re-dissolved in ethyl acetate (200 mL), washed with 1N HCl (aq, 20 mL), water (20 mL) and brine (20 mL) then dried over magnesium sulfate. The solution was concentrated and the product purified by re-crystallization with hot ethyl acetate/hexanes to afford pure methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (4.3 g, 74.8%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ, ppm: 3.67 (s, 3H), 3.78 (s, 3H), 3.93 (s, 2H), 6.78 (m, 2H), 7.09 (m, 2H), 7.87 (m, 2H), 8.08 (m, 2H), 8.25 (br, s, 1H).
Quantity
4 g
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2.56 mL
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2.38 mL
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

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